The compound is classified as an indazole derivative, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of 2-(difluoromethyl)-5-nitro-2H-indazole can be traced through various synthetic methodologies documented in the literature, emphasizing its relevance in pharmaceutical research .
The synthesis of 2-(difluoromethyl)-5-nitro-2H-indazole typically involves several steps:
For example, one method includes the cyclization of substituted hydrazones with difluoromethylating agents to yield the desired indazole structure .
The molecular formula of 2-(difluoromethyl)-5-nitro-2H-indazole is . Its structural features include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its spatial arrangement and potential interactions with biological targets .
2-(difluoromethyl)-5-nitro-2H-indazole can participate in various chemical reactions:
These reactions are critical for modifying the compound to improve efficacy or selectivity against specific biological targets .
The mechanism of action for 2-(difluoromethyl)-5-nitro-2H-indazole is primarily related to its interactions with biological macromolecules:
Experimental data on its mechanism would typically involve biochemical assays to determine its effects on target proteins or cellular pathways .
The physical properties of 2-(difluoromethyl)-5-nitro-2H-indazole include:
The chemical properties include:
Data regarding melting point, boiling point, and spectral characteristics (NMR, IR) can provide further insights into its identity and purity .
The applications of 2-(difluoromethyl)-5-nitro-2H-indazole span various fields:
2-(Difluoromethyl)-5-nitro-2H-indazole is a synthetically derived heterocyclic compound belonging to the indazole class. Its systematic IUPAC name, 2-(difluoromethyl)-5-nitro-2H-indazole, precisely defines its molecular structure: a bicyclic system comprising a benzene ring fused to a pyrazole ring (where nitrogen atoms occupy positions 1 and 2), with a difluoromethyl (–CHF₂) group attached to the pyrazole’s N-2 position and a nitro (–NO₂) substituent at the benzene ring’s C-5 position [2] [8]. Its molecular formula is C₈H₅F₂N₃O₂ and its molecular weight is 213.14 g/mol [2].
The indazole core exhibits tautomerism, existing theoretically as 1H- and 2H-tautomers. In this compound, the substitution pattern explicitly designates the 2H-indazole tautomer, where the difluoromethyl group is bound to N-2, forcing the hydrogen atom to reside on N-1 [4] [8]. Key identifiers include:
Table 1: Nomenclature and Identifiers of 2-(Difluoromethyl)-5-nitro-2H-indazole
Property | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 2-(Difluoromethyl)-5-nitro-2H-indazole | AIFChem [2] |
CAS Registry Number | 749901-98-2 | AIFChem [2] |
Molecular Formula | C₈H₅F₂N₃O₂ | AIFChem [2] |
Molecular Weight | 213.14 g/mol | AIFChem [2] |
Canonical SMILES | O=N+C1=CC2=CN(N=C2C=C1)C(F)F | AIFChem [2] |
InChI Key | RTSXHLUTWDCBPN-UHFFFAOYSA-N | AIFChem [2] |
The synthesis of 2-substituted-5-nitro-2H-indazoles, including 2-(difluoromethyl)-5-nitro-2H-indazole, evolved from earlier methodologies developed for constructing the indazole core. Initial routes often relied on reductive cyclization strategies. For example, low-valent titanium reagents (e.g., TiCl₄/Zn) were employed to induce cyclization of 2-nitrobenzylamine precursors under basic conditions (triethylamine), forming the N-N bond and the indazole ring system characteristic of 2H-indazoles [9]. While effective for simpler 2-aryl analogues, these methods often presented challenges with functional group tolerance and yield optimization.
The development of aryne cycloaddition chemistry marked a significant advancement. This approach leverages in situ generated benzyne intermediates (e.g., from o-(trimethylsilyl)phenyl triflate activated by fluoride sources like CsF). Benzyne acts as a highly reactive dienophile in [3+2] cycloadditions with 1,3-dipoles such as diazo compounds. Specifically, α-diazomethylphosphonates or difluorodiazoethane precursors can serve as the dipole component, reacting with benzyne to directly yield 3-substituted-2H-indazoles, including structures analogous to the target molecule where the substituent at C-3 is incorporated from the diazo compound [3] [8]. This method offered improved regioselectivity and access to diversely functionalized 2H-indazoles like 2-(difluoromethyl)-5-nitro-2H-indazole. The introduction of the nitro group at the C-5 position is typically achieved either by using a pre-functionalized benzyne precursor containing the nitro group or via post-cyclization nitration under controlled conditions.
Table 2: Evolution of Key Synthetic Routes Relevant to 2-(Difluoromethyl)-5-nitro-2H-indazole
Synthetic Era | Key Methodology | Advantages/Limitations | Relevance to Target Compound |
---|---|---|---|
Early Reductive Methods | Low-valent metal reduction (Ti, Sn) of 2-Nitrobenzylamines | Accessible starting materials; Challenges with yields, functional group tolerance, side products | Foundation for 2H-indazole core synthesis via N-N bond formation [9] |
Modern Cycloaddition | Aryne [3+2] Cycloaddition with Diazo Compounds (e.g., RCF₂N₂) | High regioselectivity, direct introduction of C-3 substituents (e.g., CHF₂), functional group compatibility | Primary route for efficient synthesis of 2-(difluoromethyl) analogues; Nitro group installed via precursor or nitration [3] [8] |
2-(Difluoromethyl)-5-nitro-2H-indazole embodies key structural motifs that confer significant value in heterocyclic and medicinal chemistry:1. The Indazole Scaffold: Indazoles are privileged nitrogen-containing heterocycles in drug discovery, constituting cores of numerous bioactive molecules and approved drugs (e.g., Pazopanib, Axitinib, Niraparib) [4] [6] [8]. Their importance stems from:* Structural mimicry: The indazole nucleus serves as a bioisostere for indole and benzimidazole, often modulating pharmacokinetic properties like metabolic stability and solubility [8].* Diverse binding modes: The amphoteric nature (pKa ~13.86 for conjugate acid formation, pKa ~1.04 for deprotonation) and the presence of multiple hydrogen bonding acceptors/donors (N1-H, N2, ring nitrogens) allow versatile interactions with biological targets [8].* Synthetic versatility: Functionalization at nearly every position (C-3, C-5, C-6, C-7, N-1, N-2) enables extensive structure-activity relationship (SAR) exploration [4] [8].
Table 3: Pharmacological Significance of Key Structural Features in 2-(Difluoromethyl)-5-nitro-2H-indazole
Structural Feature | Role in Heterocyclic/Medicinal Chemistry | Impact on Compound Properties/Utility |
---|---|---|
2H-Indazole Core | Bioisostere for indole/benzimidazole; Amphoteric character; Multiple H-bond sites | Enhances target interaction diversity; Improves metabolic stability and solubility profiles vs. simpler heterocycles; Found in kinase inhibitors (Pazopanib), PARP inhibitors (Niraparib), antiemetics (Granisetron) [4] [6] [8] |
2-(Difluoromethyl) Group | Fluorine bioisostere; Moderate lipophilicity enhancer; Electron-withdrawing group | Balances lipophilicity and polarity; Improves metabolic stability; Modifies electronic properties of N-2 and adjacent ring system; Key moiety in bioactive molecules (e.g., antibacterial leads) [2] [8] |
5-Nitro Substituent | Strong electron-withdrawing group; Activating group for SNAr; Synthetic handle | Facilitates extensive chemical derivatization (reduction to amine, nucleophilic displacement); Enhances electron deficiency of the ring system; May influence binding to specific targets [4] [7] [8] |
This combination of a pharmaceutically privileged core (2H-indazole), a metabolically robust and electronically tuning substituent (difluoromethyl), and a synthetically versatile functional group (nitro) makes 2-(difluoromethyl)-5-nitro-2H-indazole a highly valuable intermediate in organic synthesis and medicinal chemistry campaigns aimed at developing novel bioactive molecules, particularly within therapeutic areas like oncology, inflammation, and infectious diseases where indazole derivatives have proven successful [4] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1